1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole moiety. The molecular formula is C₁₅H₁₄FN₄O₂S, with a calculated molecular weight of 337.36 g/mol .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-5-3-2-4-10(11)15/h2-5,9H,6-7H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYKAOMCPMTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent coupling with the fluorophenyl and pyrrolidine carboxamide groups. Common synthetic routes may include:
Cyclization reactions: to form the thiadiazole ring.
Coupling reactions: to attach the fluorophenyl group.
Amidation reactions: to introduce the pyrrolidine carboxamide moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Hydrolysis: The amide bond in the pyrrolidine carboxamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Positional Isomerism of Fluorine
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): The para-fluorophenyl substituent reduces steric hindrance compared to the ortho-fluoro derivative. The isopropyl group on the thiadiazole increases lipophilicity (logP ~3.2 vs.
Halogen Substitution
- 1-(2-Chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may enhance π-π stacking interactions but introduce steric clashes in tight binding pockets. The benzyl linker adds conformational flexibility, which could alter target engagement .
Modifications on the 1,3,4-Thiadiazole Ring
Methyl vs. Trifluoromethyl Substituents
- 5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide ():
The trifluoromethyl group is strongly electron-withdrawing, lowering the thiadiazole’s pKa and enhancing metabolic stability. However, its bulkiness may hinder binding in sterically constrained active sites. Molecular weight increases to 393.34 g/mol .
Heterocycle Replacement
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
Replacing 1,3,4-thiadiazole with 1,3-thiazole eliminates one nitrogen atom, altering hydrogen-bonding capacity. The benzodioxin group increases oxygen content, improving solubility (clogP ~1.9) but reducing aromaticity .
Core Scaffold Variations
- N-((5-Methyl-1,3,4-thiadiazol-2-yl)carbamothioyl)nicotinamide (): Replacing the pyrrolidinone with a nicotinamide scaffold shifts the molecule’s dipole moment and introduces a pyridine ring, which may enhance metal-coordination capabilities .
Data Table: Key Structural and Physicochemical Comparisons
*clogP values estimated using ChemDraw software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
